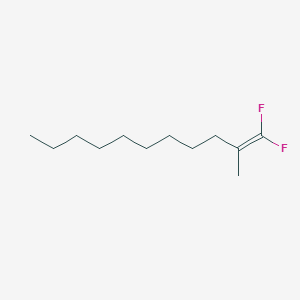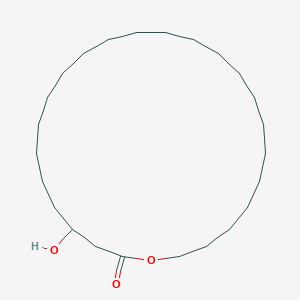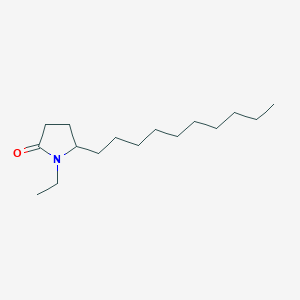
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiane ring, which is a six-membered ring containing sulfur, and is substituted with dimethyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a sulfur-containing reagent, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and recrystallization to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and physical properties.
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4,4-tetraone:
Uniqueness
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is unique due to its specific substitution pattern and the presence of the thiane ring. These features impart distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
| 85890-62-6 | |
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2,2-dimethyl-1,1-dioxo-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-11(14)8-12(17(13,15)16)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
FOTZYJCKUMDPLG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(S1(=O)=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
